4-Chloro-5-nitroquinazoline
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Overview
Description
4-Chloro-5-nitroquinazoline is a heterocyclic aromatic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are used as building blocks in the synthesis of various pharmacologically active molecules
Mechanism of Action
Target of Action
4-Chloro-5-nitroquinazoline is a derivative of the quinazoline scaffold, which is known to be associated with several biological activities . The primary targets of quinazoline derivatives are often tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process that is crucial for many cellular functions, including cell signaling, growth, and division .
Mode of Action
Many quinazoline derivatives function as inhibitors of tyrosine kinases . They bind to the tyrosine kinase enzymes and prevent them from adding a phosphate group to other proteins, thereby disrupting the signaling pathways that these enzymes regulate .
Biochemical Pathways
The biochemical pathways affected by this compound would be those involving the tyrosine kinase enzymes it targets. By inhibiting these enzymes, the compound can disrupt various signaling pathways within the cell . These pathways play crucial roles in many cellular processes, including cell growth, division, and differentiation .
Pharmacokinetics
The pharmacokinetics of a drug can significantly impact its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action would likely involve changes in the activity of the tyrosine kinase enzymes it targets. By inhibiting these enzymes, the compound could disrupt various cellular processes regulated by these enzymes, potentially leading to effects such as slowed cell growth or induced cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets . .
Biochemical Analysis
Biochemical Properties
Quinazoline derivatives, to which 4-Chloro-5-nitroquinazoline belongs, are known to interact with various enzymes and proteins .
Cellular Effects
Quinazoline derivatives have been reported to exert numerous cellular effects on cell proliferation, apoptosis, cell migration, and autophagy .
Molecular Mechanism
Quinazoline derivatives have been reported to manipulate mutant p53 proteins and their corresponding cellular response in p53 mutant cancer cells .
Temporal Effects in Laboratory Settings
Quinazoline derivatives have been used in the synthesis of various anticancer agents .
Metabolic Pathways
Quinazoline derivatives are known to be involved in various metabolic pathways .
Subcellular Localization
Tools like LOCALIZER and SUBA5 can be used to predict the subcellular localization of proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-nitroquinazoline typically involves the nitration of 4-chloroquinazoline. One common method includes the reaction of 4-chloroquinazoline with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification of the final product is achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-5-nitroquinazoline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Amines or thiols, basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate.
Major Products Formed:
Reduction: 4-Amino-5-nitroquinazoline.
Substitution: 4-Substituted-5-nitroquinazoline derivatives.
Oxidation: Oxidized quinazoline derivatives.
Scientific Research Applications
4-Chloro-5-nitroquinazoline has several applications in scientific research, including:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including anticancer and antimicrobial agents.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: It is used in the development of dyes and pigments due to its chromophoric properties.
Comparison with Similar Compounds
4-Chloroquinazoline: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitroquinazoline: Lacks the chloro group, affecting its binding affinity and reactivity.
4-Amino-5-nitroquinazoline: A reduction product of 4-Chloro-5-nitroquinazoline with different biological activities.
Uniqueness: this compound is unique due to the presence of both chloro and nitro substituents, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in the synthesis of diverse pharmacologically active molecules and in various scientific research applications.
Properties
IUPAC Name |
4-chloro-5-nitroquinazoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3O2/c9-8-7-5(10-4-11-8)2-1-3-6(7)12(13)14/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSCGOLGMJZMMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=NC=N2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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